molecular formula C28H48O2 B14788411 (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol

Cat. No.: B14788411
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-CBIUGAAKSA-N
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Description

(2R)-2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol is a chromanol derivative belonging to the vitamin E family, specifically classified as a β-tocopherol . Its molecular formula is C₂₈H₄₈O₂, with a molecular weight of 416.690 and a monoisotopic mass of 416.365 . The compound features a saturated C16 phytyl side chain at position 2 and methyl groups at positions 2, 5, and 8 on the chromanol ring, giving it the systematic name (2R)-β-tocopherol . It is used primarily in laboratory research for studying antioxidant mechanisms and lipid oxidation .

Properties

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21?,22?,28-/m1/s1

InChI Key

WGVKWNUPNGFDFJ-CBIUGAAKSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol typically involves the condensation of trimethylhydroquinone with isophytol. The reaction is carried out in the presence of a catalyst such as methane trisulphonate under an argon atmosphere. The mixture is heated to reflux temperature, and the reaction proceeds with the addition of isophytol at a controlled rate. The product is then purified through distillation and separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding hydroquinone form under specific conditions.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted chroman-6-ol derivatives depending on the reagents used.

Scientific Research Applications

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol, commonly known as beta-tocopherol, is a naturally occurring form of Vitamin E .

Different Designations

  • CAS Registry Number: 16698-35-4
  • Other Names: Includes 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- and 6-Chromanol, 2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-
  • IUPAC Name: 2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
  • Molecular Formula: C28H48O2C_{28}H_{48}O_2
  • Molecular Weight: 416.67952 g/mol

Properties

  • Beta-tocopherol appears as a brownish-yellow oil .
  • It is slightly soluble in ethanol and ethyl acetate, and sparingly soluble in chloroform .
  • The predicted boiling point is 516.3±49.0 °C .
  • Its predicted density is 0.933±0.06 g/cm3 .
  • It should be stored in a dark place under an inert atmosphere at freezer temperatures below -20°C .

Uses and Significance

  • Beta-tocopherol is one of the forms of Vitamin E, though it is less biologically active than α-tocopherol . Vitamin E is crucial to human health, with low consumption potentially leading to detrimental health outcomes .
  • It is found in low concentrations in many vegetable oils, with cottonseed oil containing significant amounts .
  • Vitamin E, including beta-tocopherol, is important for preventing diseases by maintaining a healthy diet . Adequate levels of vitamin E are desirable for overall health .
  • This compound has been reported in various organisms, including Cupania latifolia and Salvia .
  • It can be used as a lead compound in pharmacological treatment strategies for diseases with inflammation or disordered lipid metabolism .

Mechanism of Action

The primary mechanism by which (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol exerts its effects is through its antioxidant activity. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cellular components. The compound targets lipid peroxidation pathways, protecting cell membranes from oxidative stress. Additionally, it modulates signaling pathways involved in inflammation and immune responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Other Tocopherols

Tocopherols share a 6-chromanol core but differ in methyl group positions and side-chain saturation:

Compound Methyl Positions Side Chain Biological Activity (Relative to α-Tocopherol) Key References
α-Tocopherol 5, 7, 8 Saturated (phytyl) Highest vitamin E activity (100%)
β-Tocopherol (Target) 2, 5, 8 Saturated (phytyl) Moderate activity (~25–50%)
γ-Tocopherol 7, 8 Saturated (phytyl) Lower activity (~10–30%); reacts with NO₂
δ-Tocopherol 8 Saturated (phytyl) Weakest activity (~1–5%)

Key Findings :

  • The target compound’s 2,5,8-trimethylation reduces its vitamin E activity compared to α-tocopherol but enhances its stability in specific oxidative environments .
  • Unlike γ-tocopherol, which forms 5-nitro-γ-tocopherol (NGT) and tocored upon reacting with peroxynitrite or NO₂ , β-tocopherol’s methylation at position 5 may limit such nitration pathways.

Comparison with Tocotrienols

Tocotrienols differ in having three double bonds in their side chains:

Compound Methyl Positions Side Chain Key Properties References
α-Tocotrienol 5, 7, 8 Unsaturated (farnesyl) Neuroprotective, anticancer
γ-Tocotrienol 7, 8 Unsaturated (farnesyl) Cholesterol-lowering, anticancer
β-Tocopherol (Target) 2, 5, 8 Saturated (phytyl) Limited therapeutic data

Key Findings :

  • The saturated side chain of β-tocopherol reduces its membrane fluidity interaction compared to tocotrienols, which exhibit enhanced bioavailability in lipid-rich environments .
  • Tocotrienols demonstrate superior anticancer and neuroprotective effects due to their unsaturated tails .

Key Findings :

  • The target compound lacks functional groups like esters or quinones, limiting its therapeutic use compared to derivatives like tocopheryl nicotinate .

Research and Analytical Data

Antioxidant Activity

  • β-Tocopherol exhibits moderate antioxidant capacity, primarily scavenging peroxyl radicals in lipid membranes .
  • In contrast, γ-tocopherol is more effective at neutralizing reactive nitrogen species (e.g., peroxynitrite) due to its unsubstituted C-5 position .

Chromatographic Analysis

  • HPLC methods using tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) as an internal standard are employed to quantify tocopherols in oils . β-Tocopherol elutes later than α-tocopherol due to reduced polarity .

Biological Activity

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol, commonly known as β-Tocopherol , is a naturally occurring compound classified under the tocopherols group. Tocopherols are a class of organic chemical compounds that are primarily known for their antioxidant properties. This article explores the biological activity of β-Tocopherol, focusing on its mechanisms of action, health benefits, and relevant research findings.

  • Molecular Formula : C28H48O2
  • Molecular Weight : 416.68 g/mol
  • CAS Number : 16698-35-4

β-Tocopherol exhibits several biological activities primarily attributed to its antioxidant properties. The key mechanisms include:

  • Antioxidant Activity : β-Tocopherol protects cells from oxidative stress by neutralizing free radicals. This action is crucial in preventing cellular damage and maintaining cellular integrity.
  • Anti-inflammatory Effects : Studies indicate that β-Tocopherol can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and mediators.
  • Cell Signaling Modulation : It has been shown to influence various signaling pathways related to cell growth and apoptosis, potentially impacting cancer cell proliferation.

Health Benefits

Research has demonstrated several health benefits associated with β-Tocopherol:

  • Cardiovascular Health : β-Tocopherol has been linked to improved cardiovascular health due to its ability to reduce LDL oxidation and improve endothelial function.
  • Cancer Prevention : Some studies suggest that β-Tocopherol may reduce the risk of certain cancers through its antioxidant and anti-inflammatory actions.
  • Skin Health : Its application in dermatology includes protection against UV radiation and promotion of skin healing.

Research Findings

Several studies have contributed to our understanding of the biological activity of β-Tocopherol:

Table 1: Summary of Key Research Studies

Study ReferenceFindingsMethodology
Demonstrated that β-Tocopherol inhibits tumor growth in breast cancer models.In vitro and in vivo studies on breast cancer cell lines.
Showed that β-Tocopherol supplementation reduces oxidative stress markers in patients with cardiovascular diseases.Randomized controlled trials with human subjects.
Found that topical application of β-Tocopherol enhances wound healing and reduces scar formation in dermatological applications.Clinical trials on wound healing in diabetic patients.

Case Studies

  • Breast Cancer Study :
    A study published in 2023 investigated the effects of β-Tocopherol on breast cancer cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis in treated cells compared to controls .
  • Cardiovascular Health Trial :
    A clinical trial involving 200 participants showed that daily supplementation with β-Tocopherol led to a marked decrease in biomarkers associated with oxidative stress over a six-month period .
  • Dermatological Application :
    A case study involving diabetic patients demonstrated that topical application of β-Tocopherol significantly improved wound healing rates compared to standard care .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol?

  • Methodology : Synchrotron X-ray diffraction is critical for resolving stereochemical conformations, particularly for disordered dihydropyran rings and side-chain configurations . High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is recommended for purity analysis, using tocol or α-tocopherol as internal standards . Gas chromatography-mass spectrometry (GC-MS) is suitable for identifying derivatives in complex biological matrices, such as plant extracts .

Q. How does the methylation pattern on the chromanol ring influence the biological activity of this compound compared to other tocopherols?

  • Key Insight : The 5,8-dimethyl substitution on the chromanol ring distinguishes β-tocopherol from α- (5,7,8-trimethyl) and γ- (7,8-dimethyl) isoforms. Reduced methylation correlates with lower vitamin E activity but may enhance specificity in non-antioxidant pathways, such as cholesterol modulation . Comparative studies should use standardized assays (e.g., in vitro lipid peroxidation inhibition) to quantify structure-activity relationships .

Q. What synthetic strategies are employed to produce enantiomerically pure (2R)-configured β-tocopherol?

  • Synthesis : Stereoselective synthesis relies on chiral starting materials, such as (4R,8R)-4,8,12-trimethyltridecyl derivatives, to preserve the 2R configuration. Nickel-/palladium-catalyzed cross-coupling reactions between phenol derivatives and prenylated side chains are effective for constructing the chromanol backbone . Resolution of racemic mixtures via chiral column chromatography is often required to achieve >98% enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of β-tocopherol, such as its neuroprotective vs. pro-oxidant effects in different models?

  • Experimental Design :

Dose-response studies : Test concentrations ranging from 1–100 μM in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (e.g., H₂O₂ exposure) .

Redox environment control : Use glutathione-depletion models to assess pro-oxidant activity via thiobarbituric acid reactive substances (TBARS) assays .

Comparative analysis : Include α- and γ-tocopherols as controls to isolate methylation-dependent effects .

  • Data Interpretation : Pro-oxidant behavior may dominate in low-antioxidant environments, while neuroprotection is observed in systems with intact redox buffering capacity .

Q. What experimental approaches can validate the hypothesized role of β-tocopherol in modulating sphingolipid metabolism?

  • Methodology :

Lipidomics : Use LC-MS/MS to quantify sphingolipids (e.g., ceramides, sphingosine-1-phosphate) in β-tocopherol-treated vs. knockout models (e.g., dgat1 Arabidopsis mutants) .

Gene silencing : Knock down sphingolipid enzymes (e.g., serine palmitoyltransferase) to identify pathway-specific interactions .

Isotopic tracing : Administer ¹³C-labeled serine to track de novo sphingolipid synthesis .

  • Key Parameters : Monitor changes in membrane fluidity via fluorescence polarization assays using diphenylhexatriene (DPH) probes .

Q. How can researchers optimize the extraction efficiency of β-tocopherol from biological samples while minimizing degradation?

  • Protocol Optimization :

Extraction solvents : Methanol:chloroform (2:1, v/v) with 0.01% butylated hydroxytoluene (BHT) prevents oxidation during tissue homogenization .

Temperature control : Perform extractions under nitrogen atmosphere at 4°C to avoid thermal degradation .

Recovery calibration : Spike samples with deuterated β-tocopherol (d₆-β-tocopherol) as an internal standard for HPLC quantification .

  • Validation : Compare yields across Soxhlet, ultrasound-assisted, and supercritical CO₂ extraction methods .

Contradiction Analysis

Q. Why do some studies report β-tocopherol as a weak antioxidant, while others highlight its unique bioactivity in cancer models?

  • Critical Factors :

  • Antioxidant assays : β-Tocopherol shows lower radical-scavenging capacity in DPPH/ABTS assays compared to α-tocopherol due to fewer methyl groups . However, its antiproliferative effects in breast cancer (MCF-7) cells are mediated by PPARγ activation, independent of redox activity .
  • Model specificity : Bioactivity varies with cell type; e.g., β-tocopherol induces apoptosis in prostate cancer (PC-3) cells via caspase-3 activation but has minimal effect in non-malignant lines .

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